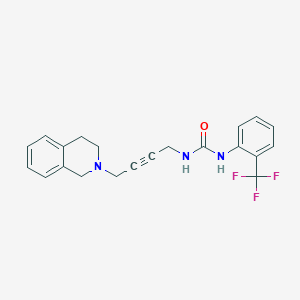
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, a multi-functional urea derivative, stands out due to its unique structural components. It contains the trifluoromethylphenyl group, known for contributing to enhanced biological activity, and the dihydroisoquinoline moiety, often related to biological activity modulation.
Wissenschaftliche Forschungsanwendungen
Chemistry
Its unique structure makes it an excellent candidate for studying molecular interactions and catalysis in synthetic chemistry.
Biology
The compound's diverse functional groups allow it to interact with various biomolecules, making it useful in biochemical assays and studies.
Medicine
Potential applications in drug discovery due to its ability to modulate biological activity. Its components might interact with specific biological targets, offering pathways to develop new pharmaceuticals.
Industry
Uses in materials science for the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea can be synthesized through a multi-step process involving the coupling of appropriate intermediates. A typical route might involve:
Formation of the Dihydroisoquinoline Intermediate: : Starting from isoquinoline via hydrogenation under specific conditions.
But-2-yn-1-yl Intermediate Preparation: : Through an alkylation reaction involving 2-bromo-1-butyne.
Coupling Reaction: : The key step involves coupling the dihydroisoquinoline and but-2-yn-1-yl intermediates, possibly through a palladium-catalyzed cross-coupling reaction.
Final Assembly: : Introduction of the trifluoromethylphenyl urea component under controlled conditions.
Industrial Production Methods
Scaling up this process to an industrial level requires optimization of each step for efficiency and yield. This might involve:
Catalysts selection for optimal activity and selectivity.
Reaction conditions fine-tuning to enhance yields and purity.
Continuous flow processes to manage large-scale production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is reactive towards various transformations:
Oxidation and Reduction: : It can undergo oxidation at the dihydroisoquinoline ring, forming corresponding N-oxides.
Substitution Reactions: : The trifluoromethylphenyl group can be subjected to electrophilic and nucleophilic substitutions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid (m-CPBA) for N-oxide formation.
Nucleophiles: : Aliphatic or aromatic nucleophiles under mild to moderate temperatures for substitution reactions.
Major Products
Oxidation: : Yields N-oxide derivatives.
Substitution: : Produces a variety of substituted derivatives depending on the nucleophile used.
Wirkmechanismus
This compound's effects are attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electronic effects. The trifluoromethyl group often increases binding affinity and specificity, while the dihydroisoquinoline moiety can modulate the compound's overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-chlorophenyl)urea
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methylphenyl)urea
Uniqueness
What sets 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea apart is the presence of the trifluoromethyl group, which is known for enhancing biological and chemical activity. This can lead to improved efficacy and potency in various applications.
Eigenschaften
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O/c22-21(23,24)18-9-3-4-10-19(18)26-20(28)25-12-5-6-13-27-14-11-16-7-1-2-8-17(16)15-27/h1-4,7-10H,11-15H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIJFFKTRMTHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


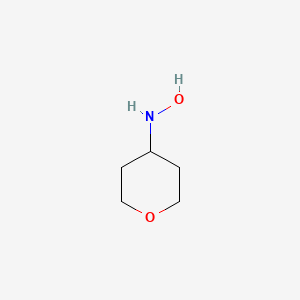
![1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
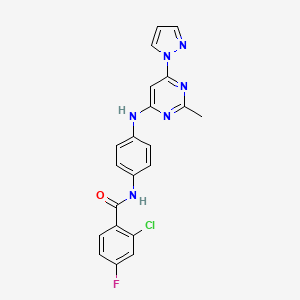
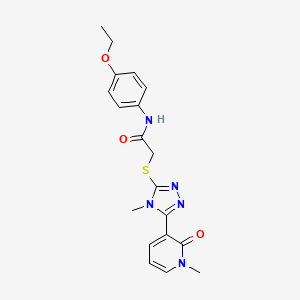
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2718736.png)
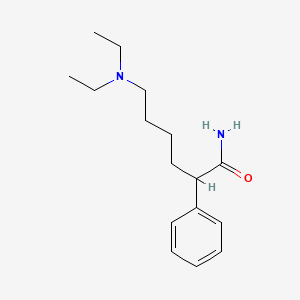
![2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2718739.png)
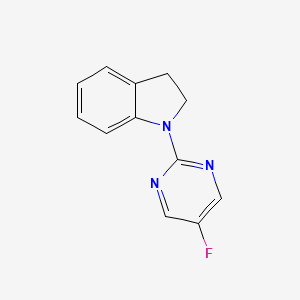
![1-[4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B2718742.png)
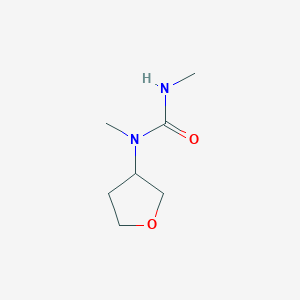
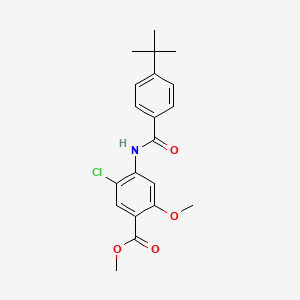
![7-benzyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2718748.png)
